3-Mercapto-3-methyl-1-butanol
Overview
Description
Synthesis Analysis
The synthesis of mercapto compounds like 3-Mercapto-3-methyl-1-butanol often involves complex chemical reactions, including Michael addition and reductions. For instance, optically active 1,3-mercapto alcohols can be synthesized from α,β-unsaturated ketones through a process that includes tandem Michael addition–MPV reduction and base-catalyzed elimination, highlighting a method that could be relevant to 3-Mercapto-3-methyl-1-butanol synthesis (Shiraki, H., Nishide, K., & Node, M., 2000).
Molecular Structure Analysis
Molecular structure analysis of mercapto compounds reveals specific bonding patterns and stereochemistry, crucial for understanding their chemical behavior. The study of hydrogen bonding in mercapto functionalized thiadiazoles, for example, provides insight into the structural aspects that could influence the properties and reactivity of 3-Mercapto-3-methyl-1-butanol (Hipler, F., Winter, M., & Fischer, R., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of mercapto compounds are influenced by their functional groups and molecular structure. For instance, mercaptoaldehydes exhibit unique odor profiles and low perception thresholds, suggesting that the mercapto group in 3-Mercapto-3-methyl-1-butanol could contribute to distinctive chemical properties and reactivity patterns (Vermeulen, C., & Collin, S., 2002).
Physical Properties Analysis
The physical properties of mercapto compounds, including boiling points, melting points, and solubility, are key to their application and handling. While specific data on 3-Mercapto-3-methyl-1-butanol was not found, the analysis of related compounds provides a basis for predicting its physical behavior.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity with other substances, define the applications and safety measures for handling mercapto compounds. For example, the reactivity of mercapto acids in synthesizing quantum dots indicates the potential for 3-Mercapto-3-methyl-1-butanol to participate in complex chemical reactions and form novel materials (Ma, K., Fang, T., Bai, J., & Guo, H., 2013).
Scientific Research Applications
1. Brewing and Beer Flavor
3-Mercapto-3-methyl-1-butanol, along with its isomers and related compounds, has been extensively studied in the context of brewing and beer flavor. A body of research has investigated its formation mechanisms, precursors, and impacts on the overall aroma and taste of beer. For example, Noba et al. (2018) explored the identification of precursors of 2-mercapto-3-methyl-1-butanol in beer, a compound responsible for an onion-like off-flavor, finding that 2,3-epoxy-3-methylbutanal (EMB) was a key volatile precursor during the brewing process (Noba, Yako, Sakai, Kobayashi, & Watanabe, 2018). Subsequent studies by the same group further elucidated the formation mechanisms and key enzymatic players involved in this process during beer fermentation (Noba, Kikuchi, Yako, Irie, Kobayashi, & Uemura, 2020).
2. Biofuel Production
Another area of significant research is the potential application of 3-Mercapto-3-methyl-1-butanol in biofuel production. Connor and Liao (2008) demonstrated the engineering of an Escherichia coli strain for the production of 3-methyl-1-butanol, a compound related to 3-Mercapto-3-methyl-1-butanol, from glucose. This study highlighted the feasibility of using engineered microorganisms for biofuel production, indicating a promising direction for renewable energy sources (Connor & Liao, 2008).
3. Food Flavor and Preservation
Research has also focused on the role of 3-Mercapto-3-methyl-1-butanol in food flavor and preservation. Studies on polyfunctional thiols in fresh lager beers by Vermeulen et al. (2006) indicated the presence of related compounds like 2-mercapto-3-methylbutanol, which are crucial for the overall aroma of fermented foods. This research provides insights into how these compounds contribute to food flavors and could inform strategies for flavor enhancement or preservation (Vermeulen, Lejeune, Tran, & Collin, 2006).
4. Quantum Dot Synthesis
In the field of nanotechnology, research by Ma et al. (2013) investigated the use of mercapto acids, closely related to 3-Mercapto-3-methyl-1-butanol, as capping agents in the synthesis of quantum dots. This study revealed how the molecular structure of these mercapto acids influences the properties of quantum dots, which are critical in various applications, including electronics and medical imaging (Ma, Fang, Bai, & Guo, 2013).
Safety And Hazards
Future Directions
MMB is a common odorant in food and beverages, including coffee, passionfruit juice, and Sauvignon Blanc wines . It is also found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking . Therefore, future research could focus on understanding the role of MMB in animal communication and exploring its potential applications in the food and beverage industry.
properties
IUPAC Name |
3-methyl-3-sulfanylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187870 | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
186.00 °C. @ 730.00 mm Hg | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.989 (20°) | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-3-methyl-1-butanol | |
CAS RN |
34300-94-2 | |
Record name | 3-Mercapto-3-methylbutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34300-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034300942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTO-3-METHYL-1-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RF3LN9685 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Mercapto-3-methyl-1-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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